molecular formula C6H12N2O2 B13720691 Allyl 2-ethylhydrazine-1-carboxylate

Allyl 2-ethylhydrazine-1-carboxylate

Cat. No.: B13720691
M. Wt: 144.17 g/mol
InChI Key: YTXXAGRXVRHCLU-UHFFFAOYSA-N
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Description

Allyl 2-ethylhydrazine-1-carboxylate is an organic compound that features an allyl group attached to a 2-ethylhydrazine-1-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-ethylhydrazine-1-carboxylate typically involves the reaction of allyl alcohol with 2-ethylhydrazine-1-carboxylate under specific conditions. One common method is the esterification reaction, where the carboxylate group reacts with the allyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-ethylhydrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Allyl 2-ethylhydrazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Allyl 2-ethylhydrazine-1-carboxylate involves its interaction with various molecular targets and pathways. The allyl group can undergo electrophilic addition reactions, while the hydrazine moiety can participate in nucleophilic substitution reactions. These interactions can modulate biological processes and chemical reactions, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    Allyl alcohol: Shares the allyl group but lacks the hydrazine moiety.

    2-Ethylhydrazine-1-carboxylate: Contains the hydrazine moiety but lacks the allyl group.

    Allyl isothiocyanate: Contains an allyl group but has a different functional group (isothiocyanate) instead of the carboxylate.

Uniqueness

Allyl 2-ethylhydrazine-1-carboxylate is unique due to the combination of the allyl group and the 2-ethylhydrazine-1-carboxylate moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

prop-2-enyl N-(ethylamino)carbamate

InChI

InChI=1S/C6H12N2O2/c1-3-5-10-6(9)8-7-4-2/h3,7H,1,4-5H2,2H3,(H,8,9)

InChI Key

YTXXAGRXVRHCLU-UHFFFAOYSA-N

Canonical SMILES

CCNNC(=O)OCC=C

Origin of Product

United States

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